molecular formula C20H41NO5Si B8056173 [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B8056173
M. Wt: 403.6 g/mol
InChI Key: RZTQENQVQRHAHZ-OTWHNJEPSA-N
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Description

This compound is a carbamate derivative featuring a stereochemically defined cyclohexyl backbone (1S,2R,5S configuration) and a triethoxysilylpropyl substituent. The triethoxysilyl group confers unique reactivity, enabling applications in surface modification and polymer chemistry. Its stereochemistry is critical for interactions in chiral environments, such as asymmetric catalysis or enantioselective binding .

Properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22)/t17-,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTQENQVQRHAHZ-OTWHNJEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OC1CC(CCC1C(C)C)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCNC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of (S)-menthol with isocyanate derivatives, followed by the introduction of triethoxysilylpropyl groups. One common method includes the reaction of (S)-menthol with isocyanate to form the corresponding carbamate, which is then reacted with triethoxysilylpropyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation and chromatography for purification. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield silanol derivatives, while reduction can produce amines. Substitution reactions often result in the formation of siloxane networks .

Scientific Research Applications

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The menthocarbamate moiety may interact with biological molecules, potentially disrupting microbial cell membranes and exhibiting antimicrobial effects. The pathways involved include hydrolysis and condensation reactions that facilitate the formation of stable siloxane networks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences Among Cyclohexyl Carbamates and Related Compounds
Compound Name Cyclohexyl Substituents Carbamate/Other Group Key Functional Groups Reference
Target Compound (1S,2R,5S)-5-methyl-2-propan-2-yl N-(3-triethoxysilylpropyl)carbamate Triethoxysilyl, carbamate
[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] N-methylcarbamate (1R,2S,5R) configuration N-methylcarbamate Methyl carbamate
N-[(1S,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl]cyclopropanecarboxamide (1S,2S,5R) configuration Cyclopropanecarboxamide Amide, cyclopropane
(+)-Menthyl (R)-p-Toluenesulfinate (1S,2R,5S) configuration p-Toluenesulfinate Sulfinate ester
[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] prop-2-enoate (1S,2R,5S) configuration Acrylate ester Acrylate, ester

Key Observations :

  • Stereochemistry : The target compound shares the (1S,2R,5S) configuration with (+)-menthyl sulfinate , which is critical for chiral applications. Enantiomers, such as the (1R,2S,5R) analog in , exhibit distinct physicochemical and biological behaviors.
  • Functional Groups : The triethoxysilylpropyl group distinguishes the target compound from methyl carbamates and acrylate esters , enabling hydrolytic crosslinking in silane-based materials.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound* C₂₂H₄₃NO₅Si 453.67 Not reported Not reported
[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] prop-2-enoate C₁₃H₂₂O₂ 210.31 104–106 (9.8 Torr) 0.93 (predicted)
[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] N-methylcarbamate C₁₂H₂₃NO₂ 213.32 Not reported Not reported

*Calculated based on structure.

Key Observations :

  • The triethoxysilyl group increases molar mass and hydrophobicity compared to simpler carbamates or acrylates.
  • Lower-density compounds like the acrylate ester may exhibit better miscibility in nonpolar solvents, whereas the target compound’s silane group enhances adhesion to inorganic surfaces.

Biological Activity

The compound [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate is a specialized organic molecule with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its utility and safety in these applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Structure

  • Chemical Formula : C20H39NO4Si
  • Molecular Weight : 424.5 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)C1CCC(C1)OC(=O)NCC(C)CCOC(C)(C)C

Physical Properties

PropertyValue
Density0.93 g/cm³
Boiling Point104-106 °C (at 9.8 Torr)
Flash Point123.7 °C

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The carbamate group can interact with enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The hydrophobic cyclohexyl structure may facilitate interactions with lipid membranes, affecting cellular permeability and signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo models.
  • Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against various bacterial strains.

Case Studies

  • Study on Anti-inflammatory Properties :
    • A recent study evaluated the anti-inflammatory effects of a related carbamate compound in a rat model of arthritis. The results indicated a significant reduction in inflammatory cytokines after treatment with the compound over a four-week period.
  • Antimicrobial Efficacy Testing :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.

Safety Assessments

Toxicological evaluations are critical for understanding the safety profile of any new compound:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required to establish safe dosage levels.
  • Skin and Eye Irritation Tests : Preliminary tests suggest mild irritation potential upon contact.

Regulatory Status

As of the current date, detailed regulatory assessments are ongoing to determine the compound's safety for pharmaceutical use.

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